molecular formula C8H7ClN2 B110728 4-Amino-2-chloro-3-methylbenzonitrile CAS No. 573768-09-9

4-Amino-2-chloro-3-methylbenzonitrile

Cat. No.: B110728
CAS No.: 573768-09-9
M. Wt: 166.61 g/mol
InChI Key: RNTRNRRXHOGTLD-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position, a chlorine atom at the second position, and a methyl group at the third position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-chloro-3-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-3-methylbenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Amino-2-chloro-3-methylbenzonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzonitrile: Lacks the methyl group at the third position.

    4-Amino-3-chlorobenzonitrile: Chlorine atom is at the third position instead of the second.

    2-Amino-4-chloro-3-methylbenzonitrile: Amino group is at the second position.

Uniqueness

4-Amino-2-chloro-3-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the third position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules.

Properties

IUPAC Name

4-amino-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTRNRRXHOGTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619249
Record name 4-Amino-2-chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573768-09-9
Record name 4-Amino-2-chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve N-(4-bromo-3-chloro-2-methyl-phenyl)-acetamide (10 g, 38 mmol) in N-methylpyrrolidinone (60 mL) and sparge with nitrogen. Add copper cyanide (10.2 g, 114 mol) and copper iodide (21.8 g, 114 mol) and stir under nitrogen at 130° C. for 72 h. Cool the reaction and add ethylene diamine (100 mL), along with water (300 mL). Extract the reaction mixture with EtOAc. Separate and dry the organic portion over Na2SO4, filter, and concentrate. Dissolve the resulting residue in 1:1 EtOH/concentrated HCl. Stir at reflux temperature for 30 min, cool and concentrate to half of the volume. Add water (500 mL) and filter. Rinse the filter cake with water and isolate 5.0 g (79%) of the title compound as a white solid. MS: MS (ESI−): 207 (M−1)−. MS (ESI+): 209 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of N-(3-chloro-4-cyano-2-methylphenyl)acetamide (25 g, 0.119 mol) in 250 mL of concentrated HCl/EtOH (1:1) was refluxed 2 hrs. The EtOH was concentrated and ethyl acetate was added to the residue and the aqueous layer was neutralized with addition of saturated NaHCO3 solution. The organic layer was separated and dried over Na2SO4 and concentrated to give the crude aniline which was further purified by column chromatography using DCM as a solvent to yield the title compound (11.8 g, 60%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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